4,4-Dimethylhexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(3,4)6-7(2)9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHILFBUKAVJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 4,4 Dimethylhexan 2 One
Established Laboratory Synthesis Pathways
Established laboratory methods for synthesizing 4,4-dimethylhexan-2-one and analogous ketones rely on well-understood reactions that offer reliable, albeit sometimes limited, yields and selectivities. These pathways often serve as benchmarks for the development of more advanced synthetic protocols.
Organometallic Reagent-Mediated Routes, including Copper-Catalyzed Additions (e.g., Ethylmagnesium Bromide and Mesityl Oxide)
Organometallic reagents are pivotal in the formation of carbon-carbon bonds, a critical step in constructing the backbone of this compound. A notable example involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. Specifically, the reaction of ethylmagnesium bromide with mesityl oxide (4-methyl-3-penten-2-one) in the presence of a copper catalyst exemplifies this approach. wikipedia.org
The mechanism of this copper-catalyzed 1,4-addition, also known as the Michael reaction, is a subject of detailed study. wikipedia.org It is proposed that the reaction proceeds through the formation of an organocopper intermediate. chemeurope.com The Grignard reagent (ethylmagnesium bromide) reacts with the copper(I) salt to form a Gilman-type reagent or a related organocopper species. This species then adds to the β-carbon of the α,β-unsaturated ketone (mesityl oxide), leading to the formation of a copper enolate. Subsequent protonolysis of this enolate yields the desired saturated ketone, this compound. The use of copper catalysts is crucial for favoring the 1,4-addition over the 1,2-addition to the carbonyl group. chemeurope.com
Reaction Scheme: Mesityl Oxide + Ethylmagnesium Bromide (with Cu catalyst) → this compound
| Reactant/Reagent | Role | Key Transformation |
| Mesityl Oxide | Michael Acceptor | α,β-Unsaturated ketone that undergoes conjugate addition. |
| Ethylmagnesium Bromide | Nucleophile Source | Provides the ethyl group that adds to the β-carbon. |
| Copper Catalyst | Catalyst | Facilitates the 1,4-addition pathway. chemeurope.com |
Acylation Strategies utilizing Lewis Acid Catalysis (e.g., Friedel-Crafts Acylation)
While Friedel-Crafts acylation is predominantly used for aromatic ketones, analogous principles can be applied to the synthesis of aliphatic ketones under specific conditions. sigmaaldrich.comnih.goviitk.ac.in This strategy would involve the acylation of a suitable branched alkane or alkene precursor. For instance, the acylation of a t-butyl-containing substrate with an acetylating agent in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) could theoretically lead to the formation of this compound. iitk.ac.in
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid. sigmaaldrich.com This acylium ion then acts as an electrophile, attacking the electron-rich source, which in this case would be a branched hydrocarbon. However, the application of Friedel-Crafts acylation to aliphatic systems is often challenging due to potential carbocation rearrangements and lower reactivity compared to aromatic substrates. chemistrysteps.com
Oxidative Synthesis Routes from Precursor Compounds
Oxidative methods provide a direct route to ketones from corresponding secondary alcohols. This approach is widely used in organic synthesis due to the availability of a variety of oxidizing agents with differing reactivities and selectivities.
Oxidation of Corresponding Branched Alcohols (e.g., Dimethylhexanols) with Chromium-Based Reagents
The oxidation of the corresponding secondary alcohol, 4,4-dimethylhexan-2-ol, is a direct and efficient method for the synthesis of this compound. Chromium-based reagents are classic and powerful oxidizing agents for this transformation. wikipedia.orgorganic-chemistry.orglibretexts.org
The Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid and acetone, is a common method for converting secondary alcohols to ketones. organic-chemistry.orgsci-hub.se The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. Subsequent deprotonation by a base (such as water) facilitates the elimination of a chromium(IV) species and the formation of the ketone. organic-chemistry.orgchemistrysteps.com
Other chromium(VI) complexes, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are also effective for this oxidation and are often preferred for their milder reaction conditions and improved selectivity, especially in complex molecules. wikipedia.orglibretexts.org These reagents are typically used in non-aqueous solvents like dichloromethane. wikipedia.org
Comparison of Chromium-Based Oxidizing Agents:
| Reagent | Conditions | Advantages | Disadvantages |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Strongly acidic, aqueous | Inexpensive, powerful oxidant organic-chemistry.org | Harsh conditions, can affect acid-sensitive groups, generates toxic chromium waste organic-chemistry.org |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Milder conditions, good for sensitive substrates libretexts.org | Toxic, hygroscopic |
| Pyridinium Dichromate (PDC) | Anhydrous DMF or CH₂Cl₂ | Versatile, can oxidize primary alcohols to aldehydes or carboxylic acids depending on conditions | More expensive than Jones reagent |
Exploration of Novel Catalytic Systems and Reaction Conditions for Ketone Formation
Research in organic synthesis is continuously driven by the need for more efficient, selective, and environmentally friendly methods. The development of novel catalytic systems for ketone formation is an active area of investigation.
Recent advancements have focused on replacing stoichiometric and often toxic reagents, like chromium compounds, with catalytic systems that utilize milder and more sustainable oxidants. For example, systems employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) or Oxone have proven effective for the oxidation of alcohols to ketones under mild conditions. organic-chemistry.orgcmu.eduorganic-chemistry.org These methods often exhibit high selectivity and functional group tolerance. organic-chemistry.org
Furthermore, the exploration of transition-metal-catalyzed reactions beyond copper is expanding the toolbox for ketone synthesis. For instance, iron-catalyzed cross-coupling reactions are emerging as a more cost-effective and less toxic alternative to some palladium- or copper-based methods. acs.org While direct application to this compound might not be widely documented, the principles of these novel catalytic systems hold promise for future synthetic strategies. Electrosynthesis is another area gaining traction, offering a reagent-free approach to oxidation and other transformations. rsc.org The development of enantioselective methods, for example, using copper(I)-bis(phosphine) dioxide catalytic systems for the α-arylation of ketones, highlights the ongoing efforts to achieve not only efficient but also stereocontrolled synthesis of complex ketones.
Reaction Chemistry and Transformational Studies of 4,4 Dimethylhexan 2 One
Nucleophilic and Electrophilic Reactivity of the Carbonyl Moiety
The carbonyl group (C=O) is the most prominent functional group in 4,4-Dimethylhexan-2-one, defining its characteristic reactivity. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, with the carbonyl carbon being electron-deficient (electrophilic) and the oxygen being electron-rich (nucleophilic).
The electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles. This interaction is fundamental to many of the reactions that ketones undergo. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, breaking the pi (π) bond of the carbonyl group. This leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. Subsequent protonation of this alkoxide intermediate yields a neutral addition product. The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, resulting in various adducts. evitachem.com
Oxidative Transformations
Ketones are generally more resistant to oxidation than aldehydes. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize ketones like this compound. evitachem.com This process is not as straightforward as the oxidation of aldehydes and typically requires elevated temperatures and harsh reaction conditions. The oxidation of an unsymmetrical ketone like this compound results in the cleavage of the carbon-carbon bonds on either side of the carbonyl group, leading to a mixture of carboxylic acid products. Cleavage of the C1-C2 bond would yield acetic acid and 3,3-dimethylpentanoic acid. Cleavage of the C2-C3 bond would result in formic acid (which may be further oxidized to carbon dioxide and water) and 3,3-dimethylvaleric acid.
Reductive Transformations
The carbonyl group of this compound can be readily reduced to form a secondary alcohol. This is a common and synthetically useful transformation.
The reduction of ketones to secondary alcohols is efficiently achieved using complex metal hydrides that act as a source of the hydride ion (H⁻). masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. evitachem.comvaia.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon. A subsequent workup step, typically with water or a dilute acid, protonates the resulting alkoxide to yield the alcohol. youtube.com The reduction of this compound with these hydride donors produces the corresponding secondary alcohol, 4,4-Dimethylhexan-2-ol. evitachem.comwikimedia.org Sodium borohydride is considered a milder and more selective reducing agent compared to the more reactive lithium aluminum hydride. masterorganicchemistry.comvaia.com
Table 1: Reductive Transformation of this compound
| Starting Material | Reagent | Product | Product Class |
|---|
α-Hydrogen Reactivity and Substitution Chemistry
The hydrogen atoms on the carbons adjacent to the carbonyl group, known as alpha (α)-hydrogens, are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the conjugate base, the enolate ion. chegg.com this compound has two sets of α-hydrogens: three at the C-1 position (a methyl group) and two at the C-3 position (a methylene (B1212753) group).
The formation of an enolate intermediate is a key step in many reactions of ketones. libretexts.org This enolate is nucleophilic at the α-carbon and can react with various electrophiles, leading to substitution at the alpha position. chegg.comlibretexts.org For instance, in the presence of an acid or base catalyst, ketones can react with halogens like bromine (Br₂) to replace one or more α-hydrogens with a halogen atom. In the case of the related compound 4,4-dimethylhexan-3-one, reaction with bromine in acetic acid leads to substitution at the α-carbon (C-2), forming 2-bromo-4,4-dimethyhexan-3-one. chegg.com By analogy, this compound would be expected to undergo similar α-halogenation reactions at its C-1 and C-3 positions.
Advanced Organic Transformations involving this compound Derivatives
While direct transformations of this compound are noteworthy, the reaction chemistry of its structural analogs provides insight into advanced synthetic methodologies.
A structure related to derivatives of this compound is 2,5-dimethyl-2,4-hexadiene. This diene can be converted into the highly reactive nucleophile, 3,4-dilithio-2,5-dimethyl-2,4-hexadiene. Organolithium reagents, particularly 1,4-dilithio-1,3-diene derivatives, are powerful tools for constructing complex molecular architectures through carbon-carbon bond formation. researchgate.net
The reaction of 1,4-dilithio-1,3-dienes with various electrophiles leads to the formation of new carbon-carbon bonds, often with high stereoselectivity. For instance, these dilithio reagents react with aldehydes and ketones, resulting in the deoxygenation of the carbonyl group to form cyclopentadiene (B3395910) derivatives. researchgate.net Furthermore, treatment of these organolithium compounds with nitriles can yield pyridine (B92270) derivatives. researchgate.net
A specific example is the reaction of (2E,4E)-2,5-dilithio-2,4-hexadiene, which can be generated from (2Z,4Z)-2,5-bis(trimethylstannyl)-2,4-hexadiene. researchgate.net This dilithio species can then undergo C-C bond-forming reactions. For example, reactions with carbon disulfide have been shown to produce multiply substituted thiophenes through a series of carbophilic and thiophilic additions and subsequent cyclization. researchgate.net
Table 2: Examples of C-C Bond Forming Reactions with 1,4-Dilithio-1,3-dienes
| Electrophile | Product Type | Reference |
| Aldehydes/Ketones | Cyclopentadiene derivatives | researchgate.net |
| Nitriles | Pyridine derivatives | researchgate.net |
| Carbon Disulfide | Substituted thiophenes | researchgate.net |
These transformations highlight the synthetic utility of organolithium intermediates derived from structures related to this compound in the assembly of carbocyclic and heterocyclic systems.
Spectroscopic and Structural Elucidation of 4,4 Dimethylhexan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). uobasrah.edu.iq
The ¹H NMR spectrum of 4,4-Dimethylhexan-2-one is predicted to show distinct signals corresponding to the different proton environments within the molecule. The protons on the methyl group adjacent to the carbonyl (C2) would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the ketone. The methylene (B1212753) protons at C3 would also form a singlet, deshielded by the adjacent carbonyl group. The two methyl groups at C4 are chemically equivalent and would produce a single, sharp singlet. The methylene protons of the ethyl group at C5 would appear as a quartet due to coupling with the neighboring methyl protons. Finally, the terminal methyl protons at C6 would present as a triplet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (C1) | ~2.1 | Singlet |
| -CH₂- (C3) | ~2.3 | Singlet |
| -C(CH₃)₂- (at C4) | ~1.1 | Singlet |
| -CH₂- (C5) | ~1.4 | Quartet |
This table is based on established chemical shift principles and data from similar structures. pdx.edu
The ¹³C NMR spectrum provides information on the different carbon environments. The most downfield signal would be that of the carbonyl carbon (C2) due to its significant deshielding. The quaternary carbon at C4 would also be readily identifiable. The remaining aliphatic carbons would appear at characteristic upfield shifts.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₃) | ~30 |
| C2 (C=O) | ~208 |
| C3 (-CH₂-) | ~50 |
| C4 (-C(CH₃)₂) | ~35 |
| C5 (-CH₂-) | ~30 |
| C6 (-CH₃) | ~8 |
This table is based on established chemical shift principles and data from similar structures. pdx.eduacs.org
While standard 1D NMR provides fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed for a more detailed analysis. ipb.ptresearchgate.net COSY would confirm the coupling between the methylene protons at C5 and the methyl protons at C6. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, helping to determine the preferred conformation of the molecule in solution. uou.ac.in
Carbon-13 (¹³C) NMR Spectroscopic Characterization of Ketone Carbonyl and Aliphatic Carbons
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition. chemguide.co.uk
GC-MS analysis of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 128.21 g/mol . nih.govnih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Expected key fragments for this compound would include:
m/z = 43: Corresponding to the [CH₃CO]⁺ acylium ion, resulting from cleavage between C2 and C3.
m/z = 57: Corresponding to the tert-butyl cation [(CH₃)₃C]⁺, a stable carbocation formed through cleavage.
m/z = 85: Resulting from the loss of a propyl radical.
m/z = 99: From the loss of an ethyl radical.
This technique is also highly effective for identifying and quantifying any impurities present in a sample. chesci.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band in the region of 1700–1725 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. Other significant absorptions would include those corresponding to C-H stretching vibrations of the methyl and methylene groups (around 2850–3000 cm⁻¹) and C-H bending vibrations (around 1350–1470 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule. mdpi.com
Infrared (IR) Spectroscopic Analysis of Key Functional Group Absorptions (e.g., Carbonyl Stretching)
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, the most prominent and diagnostic feature in its IR spectrum is the absorption arising from the stretching vibration of the carbonyl (C=O) group.
The C=O bond in ketones is strong and highly polar, resulting in a characteristically intense absorption peak in the IR spectrum. spectroscopyonline.com For simple, saturated aliphatic ketones, this stretching vibration typically occurs in the range of 1715 ± 10 cm⁻¹. spectroscopyonline.com The alkyl substituents attached to the carbonyl carbon can slightly modify this frequency through inductive effects. Alkyl groups are electron-donating, which tends to slightly lower the bond strength of the carbonyl group and, consequently, its stretching frequency compared to aldehydes. pg.edu.pl
For this compound, the key IR absorptions are predicted based on characteristic group frequencies. The most significant absorption is the C=O stretch. Other notable vibrations include the various C-H stretching and bending modes from the methyl and ethyl groups.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | ~1715 | Strong |
| C-H (sp³) | Stretch | 2850-3000 | Medium to Strong |
| -CH₂- | Bend (Scissoring) | ~1465 | Medium |
The presence of a strong peak around 1715 cm⁻¹ is a clear indicator of the ketone functional group. uobabylon.edu.iqlibretexts.org The exact position can be influenced by the solvent used and the physical state of the sample. The C-H stretching absorptions just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.
Raman Spectroscopic Investigations of Molecular Vibrations
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule's electron cloud. While no specific Raman spectrum for this compound is readily available in the literature, its expected spectral features can be inferred from the analysis of similar molecules and general principles.
In general, non-polar bonds and symmetric vibrations tend to produce strong signals in Raman spectra. For this compound, the C-C bond vibrations within the hexane (B92381) backbone and the symmetric C-H bending modes are expected to be Raman active. The carbonyl (C=O) stretch, while strong in the IR, typically appears as a weaker, though still observable, band in the Raman spectrum of saturated ketones.
A theoretical evaluation of the vibrational frequencies of isomeric octanes has shown that skeletal C-C bond stretching and bending vibrations occur throughout the fingerprint region of the spectrum. aip.org Studies on related diketones, such as 5,5-dimethylhexane-2,4-dione (B1585119), have utilized Raman spectroscopy alongside IR to assign vibrational frequencies and study conformational isomers. researchgate.net These studies confirm that both IR and Raman are crucial for a complete vibrational analysis.
Table 2: Predicted Key Raman Shifts for this compound
| Functional Group / Bond | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (sp³) | Symmetric Stretch | 2800-2950 | Strong |
| C=O | Stretch | ~1715 | Weak to Medium |
| C-C | Skeletal Stretches | 800-1200 | Medium to Strong |
Advanced Diffraction Techniques (e.g., X-ray Crystallography) for High-Resolution Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at standard conditions, its derivatives can often be synthesized as crystalline solids suitable for diffraction studies. These studies provide high-resolution data on bond lengths, bond angles, and intermolecular interactions.
The structural determination of derivatives is a common practice to understand the steric and electronic properties of the parent molecule and its behavior in forming more complex structures. For instance, β-diketones, which are structurally related to ketones, are well-known for forming stable metal complexes. The crystal structures of derivatives such as silver(I) β-diketonates have been elucidated, revealing polymeric chain structures and detailing the coordination environment around the metal ion, including Ag-O and Ag-C bond distances. researchgate.net
Similarly, the crystal structure of other complex derivatives, like organoscandium compounds formed from related starting materials, has been determined to understand catalytic mechanisms. caltech.edu For example, the crystal structure of Me₂Si(η⁵-C₅Me₄)₂Sc(H)(PMe₃) was determined to provide insight into its role in the catalytic dimerization of olefins. caltech.edu These analyses provide invaluable data on the geometry and conformation that a molecule or its fragments can adopt.
Table 3: Illustrative Crystallographic Data for a Derivative of a Related β-Diketone This table presents example data for a representative metal-diketonate complex to illustrate the type of information obtained from X-ray crystallography, as no data for a direct derivative of this compound is available.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.197 |
| b (Å) | 12.799 |
| c (Å) | 9.169 |
| β (°) | 102.32 |
| Volume (ų) | 2086.4 |
| Z (Molecules per unit cell) | 4 |
Data derived from a representative indole (B1671886) derivative complex to illustrate crystallographic parameters. rsc.org
Such crystallographic studies on derivatives are essential for fields like materials science and catalysis, where understanding the precise three-dimensional structure is key to predicting and controlling material properties and reaction outcomes.
Theoretical and Computational Studies of 4,4 Dimethylhexan 2 One
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine electronic structure and predict chemical behavior, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electron density to derive the system's energy. nih.gov A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest-energy arrangement of atoms, known as the equilibrium structure. mdpi.com This process is crucial for obtaining accurate molecular structures, bond lengths, and angles. mdpi.com
By mapping the energy at various geometries, DFT can generate a potential energy surface, or energy landscape. This landscape reveals not only the most stable conformers (energy minima) but also the transition states that connect them, providing the energy barriers for conformational changes. For branched alkanes like the isomers of dimethylhexane, DFT studies are essential to determine the relative stabilities of different conformers. researchgate.net For instance, studies on 3,3-dimethylhexane (B1196316) have identified multiple stable conformers that lie within a narrow energy range. researchgate.net Such calculations are critical for understanding how the steric hindrance introduced by the gem-dimethyl group in 4,4-dimethylhexan-2-one influences its preferred three-dimensional shape.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of a Related Branched Alkane (3,3-Dimethylhexane) (Note: This data is for 3,3-dimethylhexane and illustrates the type of results obtained from DFT conformational analysis. Similar studies would be required for this compound.)
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| A (t1 60, t2 60, t3 180) | HF/6-31G | 0.00 |
| B (t1 60, t2 180, t3 180) | HF/6-31G | ~0.20 |
| C (t1 180, t2 60, t3 180) | HF/6-31G | ~0.50 |
| D (t1 180, t2 180, t3 180) | HF/6-31G | ~1.00 |
| Source: Adapted from computational studies on 3,3-dimethylhexane. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical methods describe the static properties of a molecule, Molecular Dynamics (MD) simulations are used to model its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. acs.org
For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. By simulating the molecule's movements over nanoseconds or longer, researchers can observe transitions between different low-energy conformers and determine their relative populations at a given temperature. nih.govacs.org This provides a dynamic picture of the molecule's flexibility and the timescales of its internal motions. MD simulations are also used to predict bulk properties like density and viscosity by simulating a large number of molecules together in a simulation box. nih.govchemscene.com Studies on related ketones and polymers demonstrate that MD can accurately predict material properties like the glass transition temperature and stress-strain curves by modeling intermolecular interactions. chemscene.comacs.org
Computational Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the underlying structure and dynamics.
Theoretical NMR Chemical Shift Prediction (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net The GIAO method calculates the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net
These theoretical predictions are instrumental in assigning complex spectra, distinguishing between isomers, and identifying specific conformers. For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. Comparing these predicted shifts with experimental data would confirm the structural assignment and could potentially reveal information about the dominant conformation in solution.
Table 2: Illustrative Experimental ¹H and ¹³C NMR Chemical Shifts for Ketones (Note: This table provides typical chemical shift ranges for functional groups present in this compound. Specific GIAO calculations would be needed for precise predictions.)
| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| CH₃ -C=O | 2.1 - 2.4 | 25 - 35 |
| -CH₂ -C=O | 2.3 - 2.7 | 35 - 50 |
| C =O (Ketone) | N/A | 205 - 220 |
| -C -(CH₃)₂ (Quaternary) | N/A | 30 - 45 |
| -C-C H₂(CH₃) | 1.2 - 1.7 | 20 - 40 |
| -C-CH₂C H₃ | 0.8 - 1.2 | 10 - 20 |
| Source: Adapted from general NMR chemical shift tables. |
Simulated Vibrational Spectra (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating theoretical IR and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to atomic displacements to find the force constants and normal modes of vibration.
For this compound, a simulated vibrational spectrum would show characteristic peaks for the C=O stretch of the ketone group, various C-H stretching and bending modes, and skeletal C-C vibrations. Comparing the theoretical spectrum to the experimental one helps in making definitive assignments for each observed band. Furthermore, since vibrational frequencies can be sensitive to conformation, these simulations can help identify the presence of multiple conformers in a sample. researchgate.net
Table 3: Illustrative Calculated Vibrational Frequencies for a Related Diketone (Note: This data is for 5,5-dimethylhexane-2,4-dione (B1585119) and illustrates the type of results obtained from vibrational frequency calculations. The presence of two ketone groups will influence the frequencies compared to a monoketone.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Description |
| ν(C=O) | ~1725 | Symmetric C=O Stretch |
| ν(C=O) | ~1705 | Asymmetric C=O Stretch |
| δ(CH₃) | ~1460 | CH₃ Asymmetric Bending |
| δ(CH₃) | ~1370 | CH₃ Symmetric Bending |
| ν(C-C) | ~1150 - 1250 | Skeletal C-C Stretching |
| Source: Adapted from computational studies on related β-diketones. |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Spectral Analysis and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. mdpi.comcnr.it It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, and the oscillator strengths, which relate to the intensity of the absorption bands. acs.org For a molecule like this compound, an aliphatic ketone, the most significant electronic transition in the near-UV region is the n → π* transition. This involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* molecular orbital of the carbonyl (C=O) group.
TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311+G(d,p), can simulate the UV-Visible spectrum by identifying the wavelengths of maximum absorption (λmax). mdpi.comnih.gov These calculations can be performed in the gas phase or by incorporating solvent models, like the Polarizable Continuum Model (PCM), to simulate spectra in different media. nih.gov For simple aliphatic ketones, the n → π* transition is characteristically weak and appears at a relatively long wavelength. Theoretical calculations help in assigning these transitions and understanding how the electronic structure influences the optical properties. acs.org
Table 1: Representative TD-DFT Calculated Electronic Transition Data for an Aliphatic Ketone
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.43 | 280 | 0.002 | HOMO (n) → LUMO (π) |
| S₀ → S₂ | 6.52 | 190 | 0.045 | σ → π |
Note: This table presents typical theoretical values for a simple aliphatic ketone to illustrate the data obtained from TD-DFT calculations. The values are representative and not specific experimental results for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Kinetic Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity and stability of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability; a larger gap generally implies higher stability and lower chemical reactivity. ajchem-a.com
For this compound, FMO analysis can predict its reactivity. The lone pair electrons on the carbonyl oxygen contribute significantly to the HOMO, making it a potential site for protonation or interaction with electrophiles. The LUMO is primarily localized on the carbonyl group's π* antibonding orbital, making the carbon atom susceptible to nucleophilic attack. Alkyl substituents, being electron-donating, tend to raise the energy of the HOMO, which can influence reactivity trends in reactions with electrophiles. nih.govrsc.org Computational methods like DFT can accurately calculate the energies of these orbitals, providing quantitative insights into the molecule's reactivity profile. researchgate.net
Table 2: Representative FMO Analysis Data for an Aliphatic Ketone
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -10.1 | Indicates electron-donating capability (nucleophilicity). |
| E(LUMO) | 2.5 | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 12.6 | Relates to kinetic stability and chemical hardness. A large gap suggests high stability. |
Note: This table provides representative theoretical FMO data for a simple aliphatic ketone. The values are for illustrative purposes.
Studies on Intramolecular Hydrogen Bonding and Conformational Stability in Related Ketonic Systems
While this compound lacks the necessary functional groups (like a hydroxyl group in a suitable position) to form intramolecular hydrogen bonds, studying this phenomenon in related ketonic systems provides valuable insight into the forces governing conformational stability. In systems such as β-diketones, a strong intramolecular O-H···O hydrogen bond can form in the enol tautomer, creating a stable six-membered ring. scispace.comubc.ca This interaction, often referred to as resonance-assisted hydrogen bonding (RAHB), significantly stabilizes the enol form over the keto form and locks the molecule into a specific planar conformation. The strength of this hydrogen bond is influenced by substituents; electron-withdrawing groups tend to weaken it, while π-systems like phenyl groups can strengthen it. ubc.ca
Investigation of Reaction Mechanisms and Transition States (e.g., Carbocation Rearrangements involving Dimethylhexanyl Ions)
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms and the characterization of transient species like intermediates and transition states. A relevant area of study for ions derived from structures related to this compound involves carbocation rearrangements. These rearrangements are common in reactions like SN1 or E1, where a carbocation intermediate is formed.
For example, if a hypothetical precursor like 4,4-dimethylhexan-3-ol were protonated and lost water, it would form a secondary carbocation at the C3 position. This secondary carbocation could rearrange to a more stable tertiary carbocation. A 1,2-hydride shift from the C2 position is not possible. However, a 1,2-methyl shift (an alkyl shift) from the quaternary C4 position would transform the secondary carbocation into a more stable tertiary carbocation at C3.
Mechanism: 1,2-Methyl Shift
Formation of Initial Carbocation: A secondary carbocation is formed (e.g., at C3).
Transition State: The reaction proceeds through a high-energy transition state where the methyl group is partially bonded to both the origin carbon (C4) and the destination carbon (C3), forming a three-center, two-electron bond.
Formation of Rearranged Carbocation: The methyl group fully migrates to the adjacent carbon, leaving a positive charge on the C4 carbon, resulting in a more stable tertiary carbocation.
Quantum chemical calculations can model the geometries and energies of the reactant, transition state, and product of this rearrangement, determining the activation barrier and the thermodynamic driving force for the reaction. This provides a detailed understanding of why and how such rearrangements occur.
Table of Mentioned Compounds
Environmental Fate and Biogeochemical Cycling of 4,4 Dimethylhexan 2 One
Occurrence and Persistence in Natural and Engineered Aquatic Systems
The fate of 4,4-Dimethylhexan-2-one in aquatic environments is dictated by a balance of physical removal processes and degradation. Its moderate water solubility and volatility suggest it can partition between the water column and the atmosphere.
The environmental longevity of a compound like this compound in a river would depend on several factors. Its potential for volatilization to the atmosphere is a primary removal mechanism. Once in the water, its persistence is determined by its resistance to biodegradation and photolysis. Lacking specific data, the persistence of this compound can be inferred from the behavior of other aliphatic ketones. Many simple ketones are known to be biodegradable, which would limit their persistence in aquatic environments. However, the branched structure of this compound, particularly the quaternary carbon at position 4, may increase its recalcitrance compared to linear ketones.
Biodegradation Pathways and Microbial Interactions
Biodegradation is a critical process for the removal of organic contaminants from the environment, driven by the metabolic activity of microorganisms. This process can occur under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions.
There are no specific studies assessing the biodegradability of this compound. However, research on other ketones provides insight into its likely fate in biological treatment systems. Activated sludge, a complex microbial community used in wastewater treatment, has been shown to effectively degrade various ketones.
Methyl Ethyl Ketone (MEK) is readily biodegradable by microorganisms in activated sludge, with studies showing a high percentage of theoretical oxygen demand being met.
Methyl Isobutyl Ketone (MIBK) , another branched ketone, can be removed by acclimated mixed cultures developed from activated sludge.
Studies on the biodegradation of hydrocarbons show that branched aliphatic structures can be more resistant to microbial attack than their linear counterparts. The presence of methyl branching, and especially quaternary carbon centers, can hinder enzymatic action, slowing the rate of degradation. Therefore, it is plausible that this compound is biodegradable, but likely at a slower rate than simpler, linear ketones. Its degradation in both aerobic and anaerobic environments is possible, as bacteria employ different pathways for hydrocarbon oxidation under these conditions.
Specific microbial strains capable of degrading this compound have not been identified. The degradation of hydrocarbons and related compounds is a widespread capability among various bacteria and fungi. Genera such as Pseudomonas, Mycobacterium, Rhodococcus, and Acinetobacter are well-known for their ability to metabolize a wide range of organic pollutants, including alkanes and aromatic compounds.
The enzymatic mechanisms for the aerobic degradation of aliphatic hydrocarbons typically initiate with an oxidation step catalyzed by oxygenase enzymes. These enzymes, such as monooxygenases, incorporate one or two atoms of oxygen into the hydrocarbon chain, making it more susceptible to further metabolism. For a ketone like this compound, microbial degradation would likely proceed via oxidation of the alkyl chain, potentially initiated at a terminal methyl group or a methylene (B1212753) group, leading to the formation of more polar intermediates like carboxylic acids, which can then enter central metabolic pathways. The degradation of branched alkanes is generally more difficult for microorganisms, but many are still able to metabolize these compounds.
Assessment of Biodegradability in Aerobic and Anaerobic Conditions (e.g., Activated Sludge Systems)
Atmospheric Chemistry and Photochemical Degradation Processes
Once volatilized into the troposphere, this compound is subject to photochemical degradation processes. The primary removal pathway for most VOCs in the atmosphere is through reaction with photochemically generated radicals, principally the hydroxyl radical (OH) during the day and the nitrate (B79036) radical (NO₃) at night.
The atmospheric degradation of this compound, as a saturated ketone, is expected to be initiated by hydrogen atom abstraction by OH or NO₃ radicals. Reactions of saturated ketones with NO₃ radicals are generally slow. However, nighttime reactions with NO₃ can still be a significant atmospheric sink for some organic compounds.
For structurally related compounds, the mechanisms have been studied in more detail. The NO₃ radical-initiated oxidation of 4-hydroxy-3-hexanone, for example, leads to the formation of propionic acid, NO₂, and ozone. Studies on α,β-unsaturated ketones show that the reaction rate with NO₃ radicals is influenced by the degree of substitution at the carbon-carbon double bond. While this compound is a saturated ketone, the reactivity of its C-H bonds will determine its atmospheric lifetime. The presence of tertiary hydrogens in the molecule could provide reactive sites for H-abstraction.
The table below presents the gas-phase reaction rate constants for NO₃ radicals with several related α,β-unsaturated ketones, illustrating how molecular structure affects reactivity. Although these compounds are unsaturated, the data provide context for the atmospheric chemistry of ketones.
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| 3-Methyl-3-buten-2-one | (8.27 ± 6.44) × 10⁻¹⁵ |
| E-3-Penten-2-one | (1.03 ± 0.31) × 10⁻¹⁴ |
| 4-Methyl-3-penten-2-one | (1.44 ± 0.26) × 10⁻¹³ |
| E-3-Methyl-3-penten-2-one | (1.55 ± 0.20) × 10⁻¹³ |
| Source: Based on data from a relative-rate method study. |
Academic and Research Applications of 4,4 Dimethylhexan 2 One
Utility as a Key Synthetic Intermediate in Organic Synthesis
4,4-Dimethylhexan-2-one, a member of the organic building blocks class of research chemicals, serves as a valuable component in the field of organic synthesis. Its distinct molecular structure makes it a useful starting material and intermediate for creating more complex molecules. The presence of a ketone functional group and a branched alkyl chain allows for a variety of chemical transformations.
Precursor in the Rational Design and Synthesis of Complex Organic Molecules
In the realm of synthetic organic chemistry, the strategic use of specific building blocks is crucial for the efficient construction of complex molecular architectures. While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are found within more complex molecules, suggesting its potential as a precursor. For instance, the structurally related 3,4-dimethyl-2-hexanone (B107209) is a known intermediate in various synthetic pathways. The principles of retrosynthetic analysis would identify smaller, functionalized fragments like this compound as logical starting points for the assembly of larger, more intricate structures. The reactivity of the ketone allows for the formation of new carbon-carbon bonds through reactions such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions, thereby enabling the elongation and functionalization of the carbon skeleton.
Building Block for Fine Chemicals and Specialty Materials
The application of this compound extends to the synthesis of fine chemicals and specialty materials. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of pharmaceuticals, agrochemicals, and other high-value products. The structural features of this compound can be incorporated into larger molecules to impart specific physical or chemical properties. For example, branched ketones are utilized in the production of various industrial chemicals. While specific industrial applications of this compound are not widely published, its role as a building block suggests its utility in the synthesis of compounds for these sectors.
Contributions to Flavor and Fragrance Chemistry Research
The study of volatile organic compounds (VOCs) is central to flavor and fragrance chemistry. Ketones, as a class of compounds, are well-known for their significant contributions to the aroma profiles of various foods and consumer products.
Elucidation of Biosynthesis Pathways for Biotechnological Flavor Production
Understanding the biosynthetic pathways of flavor compounds is essential for the development of biotechnological methods for their production. While the specific biosynthetic pathway for this compound has not been extensively detailed, research into the formation of related ketones in biological systems provides valuable insights. For instance, the biosynthesis of ketones in dairy products and fermented foods often involves the metabolism of fatty acids and amino acids by microorganisms. The study of how microorganisms produce various volatile compounds, including ketones, during fermentation can lead to the development of starter cultures optimized for the production of specific flavor profiles. Research into the enzymes responsible for the formation of such compounds could pave the way for more efficient and sustainable methods of flavor production using biocatalysts.
Analytical Chemistry Method Development and Standardization
The accurate identification and quantification of volatile compounds like this compound in complex matrices such as food and environmental samples require robust analytical methods. The development and standardization of these methods are crucial areas of research in analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of volatile organic compounds. The presence of this compound in various samples necessitates its inclusion in analytical standards and reference materials to ensure the accuracy and comparability of results across different laboratories. For instance, the International Olive Council establishes standardized methods for the determination of volatile compounds in virgin olive oil to define its quality and detect defects. While this compound may not be one of the primary targeted compounds in all standard methods, its identification in research studies highlights the need for comprehensive analytical approaches.
Application as a Reference Standard in Chromatographic and Spectroscopic Analyses
While structurally related branched alkanes, such as 2,4-Dimethylhexane and 3,4-Dimethylhexane, are utilized as analytical standards in gas chromatography (GC), the specific use of this compound as a certified reference material is not extensively documented in current literature. However, its fundamental physicochemical and spectroscopic properties provide the basis for its potential use as a reference compound for identification in complex mixtures or for the calibration of analytical instruments.
The characterization of this compound relies on standard analytical techniques, particularly mass spectrometry (MS), which is often coupled with GC (GC-MS). The mass spectrum of a compound is a critical fingerprint for its identification. Public databases contain reference spectra for this compound, which are essential for its unambiguous identification in experimental samples.
Below is a table of its key chemical and physical properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H16O | PubChem |
| Molecular Weight | 128.21 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
Research into Bioactive Properties and Molecular Mechanisms
Research into this compound and its derivatives extends into its interactions with biological systems, exploring its potential as a bioactive compound.
The chemical reactivity of this compound is dominated by the ketone functional group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles in a reaction known as nucleophilic addition. This fundamental reaction can lead to the formation of covalent bonds with biological macromolecules, such as proteins, which contain nucleophilic functional groups in their amino acid residues (e.g., the amine group of lysine (B10760008) or the thiol group of cysteine).
Studies on structurally related ketones provide a model for this reactivity. For instance, the isomer 3,4-dimethyl-2-hexanone is known to act via nucleophilic addition and can induce protein crosslinking. This mechanism, where a chemical agent covalently links two or more protein molecules, is a significant area of study in toxicology and biochemistry. Research on other neurotoxic γ-diketones, such as 3,4-dimethyl-2,5-hexanedione, has also identified protein crosslinking as a key molecular event leading to the aggregation of neurofilaments.
A direct investigation into the protein-binding potential of a derivative of this compound was conducted through an in silico molecular docking study. In this research, a compound identified as n-Heptane, 1,1-bi(4,4-dimethylhexan-2,6-dione-1-yl) , which is effectively a dimer containing the 4,4-dimethylhexanone structural core, was analyzed for its interaction with the Epidermal Growth Factor Receptor (EGFR). EGFR is a crucial protein involved in cell signaling and a prominent target in cancer therapy. The study showed that this derivative was capable of binding to the EGFR protein, suggesting a specific molecular interaction.
| Ligand | Target Protein | Docking Score | Finding | Source |
|---|---|---|---|---|
| n-Heptane, 1,1-bi(4,4-dimethylhexan-2,6-dione-1-yl) | Epidermal Growth Factor Receptor (EGFR) | 37.076 | Demonstrated binding interaction with the receptor in a computational model. | Jaikumar et al. |
The investigation of volatile organic compounds (VOCs) from rhizosphere bacteria is an active area of research for identifying novel agents with applications in agriculture, such as promoting plant growth or providing biocontrol against pathogens. Rhizobacteria are known to produce a wide array of secondary metabolites, including VOCs, that can mediate interactions with plants and other microbes.
However, searches of available scientific literature did not yield studies specifically identifying this compound as a volatile compound produced by rice rhizosphere bacteria or detailing its antifungal activity in that context.
Nonetheless, research on extracts from the plant Calophyllum inophyllum has identified a related derivative, n-Heptane, 1,1-bi(4,4-dimethylhexan-2,6-dione-1-yl) , as a bioactive component. In a gas chromatography-mass spectrometry (GC-MS) analysis of the plant's ethanol (B145695) leaf extract, this compound was one of eleven identified. Subsequent in silico analysis predicted that this and other compounds in the extract could inhibit the EGFR protein, suggesting a potential for anticancer activity that warrants further in vitro and in vivo studies to confirm. This finding points to a potential biological activity for structures containing the this compound moiety.
Q & A
Q. Q1. What are the recommended methods for synthesizing 4,4-dimethylhexan-2-one in laboratory settings?
A1. Synthesis typically involves keto-enol tautomerization or oxidation of secondary alcohols . For example:
- Oxidation of 4,4-dimethylhexan-2-ol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) under anhydrous conditions .
- Friedel-Crafts acylation of branched alkanes, though steric hindrance from the geminal dimethyl groups may require optimized Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) .
- Purification via fractional distillation (boiling point ~173–175°C) or recrystallization in non-polar solvents. Validate purity using GC-MS or NMR .
Q. Q2. How can researchers characterize the structural and thermodynamic properties of this compound?
A2. Key techniques include:
- Spectroscopy :
- Thermodynamic Data :
- Density: 0.812 g/cm³ at 20°C .
- Vapor pressure: ~1.0 kPa at 25°C (experimentally determined via static method) .
- Computational Validation : Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) for bond angles/enthalpies .
Advanced Research Questions
Q. Q3. How do steric effects from the 4,4-dimethyl groups influence the reactivity of this compound in nucleophilic addition reactions?
A3. The geminal dimethyl groups create steric hindrance , affecting reaction pathways:
- Kinetic vs. Thermodynamic Control : Bulky substituents favor less sterically hindered transition states. For example, Grignard additions may yield secondary alcohols with reduced regioselectivity .
- Catalyst Design : Use bulky ligands (e.g., N-heterocyclic carbenes) to modulate stereochemistry in asymmetric syntheses .
- Experimental Validation : Conduct kinetic studies (e.g., UV-Vis monitoring) under varying temperatures and solvent polarities .
Q. Q4. What computational methods are effective for modeling the conformational dynamics of this compound in solution?
A4. Molecular Dynamics (MD) simulations and Monte Carlo sampling are critical:
- Force Field Optimization : Use OPLS-AA or CHARMM parameters calibrated against experimental density (0.812 g/cm³) and viscosity data .
- Solvent Effects : Simulate in non-polar solvents (e.g., hexane) to mimic experimental conditions. Compare radial distribution functions (RDFs) with neutron scattering data .
- Free Energy Landscapes : Calculate energy barriers for ketone rotation using umbrella sampling .
Q. Q5. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points) of this compound?
A5. Address discrepancies via:
- Standardized Protocols : Reproduce measurements using IUPAC-recommended methods (e.g., ebulliometry for boiling points) .
- Interlaboratory Studies : Collaborate to identify systematic errors (e.g., impurities in commercial samples) .
- Meta-Analysis : Compile literature data (e.g., PubChem, NIST WebBook) and apply statistical outlier detection .
Q. Q6. What strategies optimize the use of this compound as a precursor in multi-step organic syntheses?
A6. Key considerations:
- Protection/Deprotection : Use silyl ethers or acetals to shield the ketone during subsequent reactions .
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting the ketone to a boronate ester .
- Scalability : Test solvent-free or microwave-assisted conditions to improve yield and reduce waste .
Methodological Guidance
Q. Q7. How should researchers document experimental procedures for synthesizing and characterizing this compound to ensure reproducibility?
A7. Follow academic reporting standards :
- Experimental Section : Include detailed protocols (molar ratios, reaction times, purification steps) per Beilstein Journal guidelines .
- Data Transparency : Report NMR shifts (with solvent peaks), GC-MS retention times, and purity thresholds. Use SI for raw data (e.g., chromatograms) .
- Ethical Compliance : Disclose safety protocols (e.g., handling volatile ketones) and environmental impact assessments .
Q. Q8. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
A8. Utilize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
